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Compound of Interest

Compound Name: Insulin degludec

Cat. No.: B10830389 Get Quote

The advent of biosimilars for insulin degludec, an ultra-long-acting basal insulin, presents a

significant development in the management of diabetes mellitus. For researchers, scientists,

and drug development professionals, a thorough understanding of the bioequivalence

assessment of these products is paramount. This guide provides an objective comparison of

insulin degludec biosimilars with the originator product, supported by experimental data and

detailed methodologies, to facilitate informed decision-making in research and development.

Mechanism of Action of Insulin Degludec
Insulin degludec exerts its glucose-lowering effect by binding to the human insulin receptor,

initiating the same pharmacological effects as endogenous insulin.[1] This binding triggers a

cascade of intracellular signaling events. Upon subcutaneous injection, insulin degludec
forms soluble multi-hexamers, creating a depot in the subcutaneous tissue. From this depot,

insulin degludec monomers are slowly and continuously absorbed into the systemic

circulation.[1][2][3][4] This unique mechanism of protracted absorption results in an ultra-long

duration of action, lasting up to 42 hours, with a flat and stable glucose-lowering profile.[1][2][3]

[4]

The binding of insulin degludec to the insulin receptor activates two primary signaling

pathways: the phosphatidylinositol-3-kinase (PI3K)/Akt pathway and the Ras-mitogen-activated

protein kinase (MAPK) pathway.[2] The PI3K/Akt pathway is primarily responsible for the

metabolic effects of insulin, including the translocation of glucose transporter 4 (GLUT4) to the

cell membrane, which facilitates glucose uptake into muscle and fat cells, and the inhibition of
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hepatic glucose production.[2][3] The Ras-MAPK pathway is mainly involved in regulating cell

growth and proliferation.[2]
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Comparative Bioequivalence Data
The assessment of bioequivalence between a biosimilar and its reference product is a critical

step in the regulatory approval process. This involves demonstrating that there are no clinically

meaningful differences in terms of safety, purity, and potency. For insulin degludec
biosimilars, this is primarily established through pharmacokinetic (PK) and pharmacodynamic

(PD) studies.

Table 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Bioequivalence of Insulin
Degludec Biosimilar (B01411) and Reference Product
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Parameter B01411 (Biosimilar)
Tresiba®
(Reference)

Ratio (90% CI)

Pharmacokinetics

(PK)

AUCIDeg,0-24h

(h·pmol/L)
Data not available Data not available 0.80-1.25

IDegmax (pmol/L) Data not available Data not available 0.80-1.25

Pharmacodynamics

(PD)

AUCGIR,0-24h

(mg/kg)
Data not available Data not available 0.80-1.25

GIRmax (mg/kg/min) Data not available Data not available 0.80-1.25

Data from a Phase I

euglycemic clamp

study in healthy

Chinese subjects.[5]

The confidence

intervals for the ratio

of the least-squares

geometric means for

all primary PK and PD

endpoints were within

the pre-specified

range of 0.80-1.25,

demonstrating

bioequivalence.

Table 2: Clinical Efficacy and Safety of Insulin Degludec Biosimilar (HS-IDeg) vs. Originator

(NN-IDeg) in Type 2 Diabetes
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Parameter
HS-IDeg
(Biosimilar)

NN-IDeg
(Originator)

LS Mean Difference
(95% CI)

Efficacy

Change in HbA1c

from baseline at week

18 (%)

-1.34 -1.25 -0.09 (-0.28 to 0.10)

Participants achieving

HbA1c <7.0% at week

18 (%)

34.5 29.5 Not reported

Safety

Hypoglycemia events
Similar between

groups

Similar between

groups
Not reported

Adverse events
Similar between

groups

Similar between

groups
Not reported

Data from a

multicenter,

randomized, open-

label, phase 3 study in

Chinese patients with

type 2 diabetes.[6]

The study

demonstrated non-

inferiority of the

biosimilar to the

originator product in

terms of HbA1c

reduction.

Experimental Protocols for Bioequivalence
Assessment
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The gold standard for assessing the pharmacodynamics of insulin products is the euglycemic

clamp technique.[7] This methodology is central to the bioequivalence studies of insulin
degludec biosimilars.

Euglycemic Clamp Study Protocol
A typical euglycemic clamp study for an insulin degludec biosimilar is designed as a

randomized, crossover study in healthy volunteers.

Subject Recruitment: Healthy, non-diabetic subjects are recruited to minimize variability in

insulin sensitivity.

Randomization and Dosing: Subjects are randomized to receive a single subcutaneous dose

of either the biosimilar or the reference insulin degludec. After a washout period, they

receive the other treatment.

Euglycemic Clamp Procedure:

An intravenous line is established for blood sampling and another for glucose infusion.

Blood glucose levels are clamped at a target euglycemic level (e.g., 5.5 mmol/L).[8]

The glucose infusion rate (GIR) is adjusted in response to frequent blood glucose

measurements to maintain the target level. The GIR over time is the primary

pharmacodynamic endpoint.

Pharmacokinetic Sampling: Blood samples are collected at predefined time points to

determine the concentration of insulin degludec over time.

Data Analysis: The primary PK parameters (e.g., AUCIDeg,0-24h, IDegmax) and PD

parameters (e.g., AUCGIR,0-24h, GIRmax) are calculated and compared between the

biosimilar and the reference product. Bioequivalence is established if the 90% confidence

interval of the ratio of the geometric means for these parameters falls within the pre-specified

range of 80-125%.[5][9]
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Regulatory Pathway for Biosimilar Approval
The approval of a biosimilar insulin is a rigorous process guided by regulatory agencies such

as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

[10][11] The goal is to demonstrate a high degree of similarity to an already approved reference

product.

The regulatory framework emphasizes a "totality of the evidence" approach, which includes:

Analytical Studies: Extensive characterization of the biosimilar's structure and function

compared to the reference product.

Non-clinical Studies: In vitro and in vivo studies to assess biological activity and potential

toxicity.

Clinical Pharmacology Studies: PK and PD studies, such as the euglycemic clamp study, are

crucial to demonstrate bioequivalence.[12]

Clinical Efficacy and Safety Studies: In some cases, larger clinical trials may be required to

confirm similar efficacy and safety profiles.[12]
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In conclusion, the assessment of bioequivalence for insulin degludec biosimilars is a

comprehensive process that relies on a robust foundation of analytical, non-clinical, and clinical

data. The euglycemic clamp study is a cornerstone of this evaluation, providing critical

pharmacokinetic and pharmacodynamic data to establish similarity with the originator product.

The successful demonstration of bioequivalence through this rigorous pathway ensures that

healthcare professionals and patients can have confidence in the safety and efficacy of

biosimilar insulin degludec.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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